Caprolactam

Description

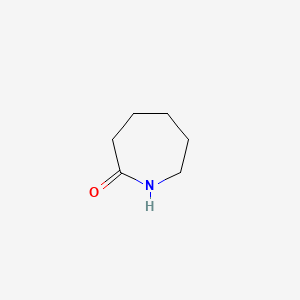

Structure

3D Structure

Propriétés

IUPAC Name |

azepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKVHLHDHHXQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9012-16-2 | |

| Record name | 2H-Azepin-2-one, hexahydro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9012-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020240 | |

| Record name | Caprolactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Caprolactam is a clear to milky white-colored solution with a mild, disagreeable odor. Contact may cause slight irritation to skin, eyes, and mucous membranes. May be mildly toxic by ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. As a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. Used to make other chemicals., Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid, White, crystalline solid or flakes with an unpleasant odor; Note: Significant vapor concentrations would be expected only at elevated temperatures; [NIOSH], WHITE HYGROSCOPIC CRYSTALS OR FLAKES., Yellowish solid; Amine, spicy aroma, Clear to milky white-colored solution with a mild, disagreeable odor., White, crystalline solid or flakes with an unpleasant odor. [Note: Significant vapor concentrations would be expected only at elevated temperatures.] | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2H-Azepin-2-one, hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caprolactam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/339 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,6-Hexalactam | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1583/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | CAPROLACTAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/34 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Caprolactam | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

512.4 °F at 760 mmHg (NTP, 1992), 270 °C, BP: 180 °C @ 50 mm Hg, 267 °C, 515 °F | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAPROLACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAPROLACTAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/34 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Caprolactam | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

257 °F (NTP, 1992), 110 °C, 125 °C o.c., 282 °F | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caprolactam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/339 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAPROLACTAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/34 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Caprolactam | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992), Soluble in chlorinated solvents, petroleum distillate, and cyclohexene., Freely sol in methanol, ethanol,tetrahydrofurfuryl alc; ether, dimethylformamide, sol in chlorinated hydrocarbons, cyclohexene, petroleum fractions, Soluble in benzene, ethanol, and chloroform, In water, 5.25X10+6 mg/l @ 25 °C., Solubility in water: good, Soluble in water, Soluble (in ethanol), 53% | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAPROLACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,6-Hexalactam | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1583/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Caprolactam | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.02 at 170.6 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.02 at 75 °C/4 °C (liq), Density: 1.05 @ 25 °C/4 °C /70% aq soln/, Relative density (water = 1): 1.02, 1.02, 1.01 | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAPROLACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAPROLACTAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/34 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Caprolactam | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.91 (air=1), Relative vapor density (air = 1): 3.91, 3.91 | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAPROLACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAPROLACTAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/34 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.001 mmHg at 68 °F ; 3 mmHg at 212 °F (NTP, 1992), 0.0019 [mmHg], Vapor pressure: 6 mm Hg @ 120 °C, 1.9X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.26, 0.00000008 mmHg | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caprolactam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/339 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAPROLACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAPROLACTAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/34 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Caprolactam | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Moisture-0.10% max; iron (as Fe) 0.5 ppm max; volatile bases (as ammonia 5 ppm max; cyclohexanone oxime 10 ppm max | |

| Record name | CAPROLACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Hygroscopic leaflets from petroleum ether, White, crystalline solid or flakes ... [Note: Significant vapor concentrations would be expected only at elevated temperatures]., White flakes or fused | |

CAS No. |

105-60-2 | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caprolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAPROLACTAM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CAPROLACTAM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CAPROLACTAM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Azepin-2-one, hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caprolactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPROLACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6879X594Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CAPROLACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Epsilon-caprolactam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAPROLACTAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/34 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2H-Azepin-2-one, hexahydro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CM381378.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

156 °F (NTP, 1992), 69.3 °C, 70 °C, 156 °F | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAPROLACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAPROLACTAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/34 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Caprolactam | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic Methodologies for Azepan 2 One and Its Architecturally Complex Derivatives

Established and Novel Routes to Azepan-2-one Synthesis

The primary industrial route to azepan-2-one involves the Beckmann rearrangement of cyclohexanone (B45756) oxime. However, alternative approaches, including various cyclization, ring-expansion, and multicomponent reactions, have also been explored.

Beckmann Rearrangement Protocols for Cyclohexanone Oxime to Azepan-2-one

The Beckmann rearrangement is a cornerstone reaction for the synthesis of azepan-2-one, involving the acid-catalyzed rearrangement of cyclohexanone oxime. wikipedia.orgatamankimya.comprocurementresource.combartleby.commasterorganicchemistry.com This process transforms the cyclic ketoxime into the seven-membered lactam ring of azepan-2-one. bartleby.commasterorganicchemistry.com The commercial synthesis typically involves treating cyclohexanone oxime with strong acids, such as sulfuric acid or oleum, which induces the rearrangement. atamankimya.comprocurementresource.com

The mechanism of the Beckmann rearrangement generally involves the protonation of the oxime oxygen, followed by the migration of the alkyl group anti to the leaving group (the protonated hydroxyl group) simultaneously with the expulsion of water. masterorganicchemistry.com This leads to the formation of a nitrilium ion intermediate, which is then attacked by water and subsequently deprotonated to yield the amide product, azepan-2-one in this case. masterorganicchemistry.com

Catalytic Systems in Beckmann Rearrangement for Azepan-2-one Production

The Beckmann rearrangement of cyclohexanone oxime can be catalyzed by a variety of acidic systems. Traditionally, strong Brønsted acids like sulfuric acid have been used industrially. atamankimya.comprocurementresource.com However, research has focused on developing more efficient and environmentally friendly catalytic systems, including various Lewis acids, zeolites, and heterogeneous catalysts.

Studies have investigated the use of high silica (B1680970) zeolite catalysts for the vapor-phase Beckmann rearrangement, with findings indicating that catalyst acidity and structural properties influence rearrangement activity and selectivity. kaimosi.com For instance, WOₓ/SBA-15 catalysts have shown promising results under vapor-phase conditions, achieving high conversion and selectivity. kaimosi.com Silica-supported boron oxide catalysts, prepared by chemical vapor deposition, have also demonstrated high yields of azepan-2-one. kaimosi.com

More recent developments include the exploration of mild Lewis acid catalysts, such as calcium salts, which offer potential advantages in terms of functional group tolerance. nih.gov Boronic acid catalysis in combination with perfluoropinacol (B1203177) has also been reported as an organocatalytic system for the Beckmann rearrangement under mild conditions. nih.govorganic-chemistry.org Additionally, catalytic systems involving trifluoroacetic acid and organic solvent additives have been applied, achieving high conversion and selectivity to azepan-2-one. kaimosi.com

The following table summarizes some catalytic systems investigated for the Beckmann rearrangement of cyclohexanone oxime:

| Catalyst System | Conditions | Conversion (%) | Selectivity to Azepan-2-one (%) | Reference |

| WOₓ/SBA-15(20) | Vapor phase, 350 °C, WHSV 0.6 h⁻¹, 2.5% oxime in MeOH | 79 | 93 | kaimosi.com |

| Silica-supported boron oxide | 250 °C | Not specified | 93 | kaimosi.com |

| Trifluoroacetic acid + Acetonitrile (B52724) additive | Not specified | 100 | >99 | kaimosi.com |

| Ca(NTf₂)₂ | Mild Lewis acid (substrate: benzophenone (B1666685) oxime) | Not specified | Not specified | nih.gov |

| Boronic acid + Perfluoropinacol | Ambient conditions | Not specified | Not specified | nih.govorganic-chemistry.org |

| 2,4,6-Trichloro wikipedia.orgatamankimya.comfishersci.fitriazine in DMF | Room temperature | Excellent | Excellent | audreyli.comresearchgate.net |

| Dichlorodiphenylcyclopropene | Not specified | Not specified | 95 | nih.gov |

| 2,4,6-trimethylphenyl-substituted cyclopropene | 30 min reaction time | Not specified | 96 | nih.gov |

Organo-Mediated Beckmann Rearrangement Investigations

Organo-mediated Beckmann rearrangement, which utilizes organic molecules as catalysts or mediators, has gained attention due to its potential for high efficiency and straightforward procedures. kaimosi.comorganic-chemistry.org While the catalytic mechanisms of these organic promoters are still being actively investigated, studies using agents like TsCl have provided insights into potential self-propagating cycles and key intermediates involved in the rearrangement. kaimosi.com Research also explores the application of 2,4,6-trichloro wikipedia.orgatamankimya.comfishersci.fitriazine in N,N-dimethylformamide as an efficient organo-mediated system for the Beckmann rearrangement of ketoximes, including cyclohexanone oxime, yielding azepan-2-one in excellent yields at room temperature. audreyli.comresearchgate.net

Alternative Cyclization and Ring-Expansion Strategies for Azepan-2-one Formation

Beyond the traditional Beckmann rearrangement, alternative synthetic strategies involving cyclization and ring-expansion reactions have been developed for the synthesis of azepan-2-one and its derivatives. One approach involves the cyclization of ε-aminocaproic acid. bartleby.com

Ring expansion reactions of smaller cyclic precursors offer another route to the seven-membered azepan-2-one ring. For instance, ring expansion of 4-substituted cyclohexanones using chiral 1,3-azidopropanol derivatives has been employed for the synthesis of substituted caprolactams. nih.gov This method involves a diastereoselective ring-expansion reaction. nih.gov Cascade ring expansion reactions, such as nucleophile-induced cyclization/ring expansion (NICE) and conjugate addition ring expansion (CARE), are also being explored for the synthesis of medium-sized rings, including azepanones. whiterose.ac.uk Additionally, light-induced ring expansion of cyclic compounds has been investigated as a method to access nitrogen-containing heterocycles. rsc.org

A functional derivative, 5-azepane-2-one ethylene (B1197577) ketal, has been synthesized through a Beckmann rearrangement, highlighting how this core reaction can be applied to substituted cyclohexanone oximes to yield functionalized azepan-2-one derivatives. researchgate.netacs.org

Multicomponent Reaction Approaches in Azepan-2-one Synthesis

Multicomponent reactions (MCRs) offer an attractive strategy for synthesizing complex molecules in a single step from three or more reactants, minimizing waste and synthetic steps. While MCRs are widely used in organic synthesis for creating diverse heterocyclic systems, including those containing piperidinone scaffolds hse.ruderpharmachemica.com, their direct application specifically for the synthesis of the azepan-2-one core structure appears less documented in the provided search results compared to other methods like the Beckmann rearrangement. However, multicomponent strategies have been explored for the synthesis of more complex azepane derivatives, such as 1-(3-aminopropyl)azepan-2-one, which can be obtained through reactions involving specific precursors and conditions. uni.luresearchgate.net Research also highlights the use of Ugi multicomponent reactions for the synthesis of polyfluoro-alkyl-substituted azepan carboxylic acid derivatives, demonstrating the potential of MCRs in constructing functionalized azepane rings. researchgate.net

Stereoselective and Asymmetric Synthesis of Chiral Azepan-2-one Derivatives

The synthesis of chiral azepan-2-one derivatives is an important area, particularly for applications in medicinal chemistry and materials science where stereochemistry plays a crucial role. Stereoselective and asymmetric synthesis methods aim to produce specific enantiomers or diastereomers of azepan-2-one derivatives with high purity.

One approach to accessing chiral azepan-2-one derivatives involves the stereoselective ring expansion of cyclic precursors. For example, the synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one has been achieved using a hydroxyalkyl azide (B81097) mediated ring-expansion reaction of a 4-substituted cyclohexanone with a chiral auxiliary. nih.gov This method allows for the preparation of chiral 5-substituted caprolactams with high enantiopurity. nih.gov

While the provided results discuss asymmetric synthesis in the context of other nitrogen-containing heterocycles like azetidines and piperidinones researchgate.netbeilstein-journals.orgznaturforsch.com, and the asymmetric transformation of other cyclic compounds mdpi.com, specific detailed research findings on the asymmetric synthesis routes directly yielding chiral azepan-2-one derivatives (beyond the ring-expansion example mentioned) are not extensively detailed within the immediate search results. However, the general principles of asymmetric synthesis, such as using chiral catalysts, chiral auxiliaries, or kinetic resolution, could potentially be applied to develop enantioselective routes to azepan-2-one derivatives. Research into functionalized azepan-2-one derivatives, such as 3-(acylamino)azepan-2-ones, also suggests an interest in the synthesis of structurally complex and potentially chiral azepane scaffolds for biological evaluation. acs.org

Enantiopure Synthesis of Substituted Azepan-2-carboxylic Acids

The synthesis of enantiopure azepane-2-carboxylic acids (ACA) is important for accessing chiral molecules. One approach involves the synthesis of optically active hexahydro-2H-azepin-2-ones substituted at the 5 position from (S)(−) and (R)(+)-hexahydro-5-carboxy-2H-azepin-2-one, which can be obtained via resolution of the racemic acid. researchgate.net Racemic hexahydro-5-carboxy-2H-azepin-2-one can be synthesized from 4-oxocyclohexanecarboxylic acid. researchgate.net Microwave-assisted synthesis has been reported for conformationally constrained peptidomimetics incorporating an enantiopure 7-substituted azepane-2-carboxylic acid linker. researchgate.net For instance, a cyclopentapeptide analog bearing an arginylglycylaspartic acid (RGD) motif was synthesized using this method, showing affinity towards αvβ3 and αvβ5 receptors. researchgate.net

Diastereoselective Routes to Substituted Azepan-2-ones

Diastereoselective synthesis is crucial for controlling the relative stereochemistry in substituted azepan-2-ones. While the provided search results primarily discuss diastereoselective approaches to related cyclic systems like piperidin-2-ones and azetidines, the principles can often be adapted or provide context for azepan-2-one synthesis. For example, diastereoselective hydroxylation of 6-substituted piperidin-2-ones has been achieved through the asymmetric hydroxylation of enolates. nih.govacs.org Multicomponent reactions have also been employed for the highly diastereoselective synthesis of substituted piperidin-2-ones with multiple stereogenic centers. hse.rumathnet.rudntb.gov.ua These examples highlight the utility of enolate chemistry and multicomponent strategies in achieving diastereocontrol in cyclic amide synthesis.

Synthesis of Chiral Azepan-2-one Precursors for Pharmaceutical Intermediates

Chiral azepan-2-one derivatives serve as valuable precursors for pharmaceutical intermediates. Biocatalysis, particularly using lipases, is an increasingly popular method for the production of enantiomerically pure intermediates for chiral drugs due to its stereoselectivity and ability to operate under mild conditions. bioline.org.brnih.gov While direct examples of lipase-mediated synthesis of chiral azepan-2-one precursors were not extensively detailed in the search results, the broader application of biocatalysis in generating chiral synthons for pharmaceuticals, such as the production of chiral amino acids and intermediates for antihypertensive drugs, suggests its potential in this area. bioline.org.brnih.gov Asymmetric synthesis using organocatalysts and metal-catalyzed reactions are also key strategies for accessing chiral intermediates, including those with lactam structures. mdpi.comacs.orgbeilstein-journals.orgacs.org The synthesis of 3-(acylamino)azepan-2-ones, identified as stable broad-spectrum chemokine inhibitors, exemplifies the pharmaceutical relevance of substituted azepan-2-ones. acs.org

Functionalization Strategies for Azepan-2-one Core Structures

Once the azepan-2-one core is established, various strategies can be employed to introduce further functionalization, modifying its properties and expanding its synthetic utility.

N-Alkylation and Acylation Methods

N-alkylation and acylation are common methods to modify the nitrogen atom of the azepan-2-one ring. 1-Benzoylazepan-2-one, a derivative with a benzoyl group attached to the nitrogen, can be synthesized by the reaction of azepan-2-one with benzoyl chloride in the presence of a base. ontosight.ai This highlights a general approach for N-acylation. N-alkylation of lactams can be achieved through various methods, including using alkyl halides in the presence of a base. wits.ac.za Research on the synthesis of N-alkylated indazoles using citric acid mediated one-pot reactions demonstrates regioselective N-alkylation strategies that could potentially be adapted for azepan-2-one. primescholars.com Self-limiting alkylation methods using N-aminopyridinium salts have also been explored for the selective synthesis of secondary amines, offering a potential avenue for controlled N-alkylation of cyclic amines like those found in azepan-2-one derivatives. nih.gov

Substitution Reactions on the Azepane Ring

Substitution reactions on the carbon atoms of the azepane ring allow for the introduction of diverse substituents. The synthesis of substituted azepanes and piperidines using organolithium chemistry, involving lithiation-substitution reactions, provides a method for introducing substituents onto the ring system. whiterose.ac.uk Photochemical rearrangement of N-vinylpyrrolidinones has been shown to yield azepin-4-ones, which can be converted to functionalized azepane derivatives, illustrating a ring expansion strategy for substitution. organic-chemistry.org The synthesis of 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone through a sequence involving S-alkylation of azepane-2-thione followed by sulfur extrusion demonstrates a method for introducing a carbon substituent adjacent to the carbonyl group. researchgate.net

Synthesis of Bi-lactam and Poly-lactam Systems Incorporating Azepan-2-one

Azepan-2-one can be incorporated into larger molecular architectures, including bi-lactam and poly-lactam systems. The ring-opening polymerization of azepan-2-one (ε-caprolactam) is the primary method for synthesizing Nylon 6, a well-known polyamide. atamankimya.comwikipedia.orgwikipedia.org Functional derivatives of ε-caprolactam, such as 5-azepane-2-one ethylene ketal, have been synthesized and polymerized to create functional aliphatic polyamides with properties amenable to cross-linking. researchgate.netacs.org Copolymerization of ε-caprolactam with substituted lactams or other monomers allows for the modification of polymer properties. researchgate.netacs.org While the search results did not detail the synthesis of discrete bi-lactams containing azepan-2-one, the methods for synthesizing fused heterocyclic systems, such as pyrazino[2,3-c]azepine, by constructing a new ring onto an azepine derivative, suggest approaches for creating bi- or polycyclic structures that could potentially incorporate the azepan-2-one motif. chem-soc.si The synthesis of spiro lactams, although exemplified with azetidine (B1206935) cores, also illustrates strategies for constructing complex polycyclic lactam systems. beilstein-journals.org

Reaction Mechanisms and Mechanistic Investigations Involving Azepan 2 One

Mechanistic Elucidation of Azepan-2-one Formation Reactions

Azepan-2-one is primarily synthesized through the Beckmann rearrangement of cyclohexanone (B45756) oxime. vaia.comscribd.comwikipedia.org This transformation involves a fascinating molecular rearrangement under acidic conditions.

Detailed Reaction Pathways of Beckmann Rearrangement

The Beckmann rearrangement of cyclohexanone oxime to azepan-2-one is a classic example of a rearrangement reaction catalyzed by acid. vaia.comwikipedia.orgmasterorganicchemistry.com The generally accepted mechanism involves several key steps:

Protonation of the oxime nitrogen: The reaction is initiated by the protonation of the nitrogen atom of the cyclohexanone oxime by an acid catalyst, typically a strong Brønsted acid like sulfuric acid or a Lewis acid. vaia.comwikipedia.orgmasterorganicchemistry.com This makes the hydroxyl group a better leaving group. masterorganicchemistry.com

Migration and N-O bond cleavage: The key rearrangement step involves the concerted migration of the alkyl group anti-periplanar to the leaving hydroxyl group on the nitrogen atom, concurrent with the cleavage of the N-O bond. scribd.comwikipedia.orgmasterorganicchemistry.com This migration leads to the formation of a nitrilium ion intermediate. vaia.commasterorganicchemistry.com The stereospecific nature of this migration, where the group anti to the leaving group migrates, is a characteristic feature of the Beckmann rearrangement. scribd.comwikipedia.org

Nucleophilic attack by water: The highly electrophilic carbon atom of the nitrilium ion is then attacked by a nucleophile, typically water in the presence of aqueous acid. vaia.commasterorganicchemistry.com

Tautomerization and deprotonation: The resulting intermediate undergoes tautomerization, followed by deprotonation, to yield the stable amide product, azepan-2-one. vaia.commasterorganicchemistry.com

In some cases, particularly with cyclohexanone oxime, the relief of ring strain can lead to a concerted mechanism that directly forms the protonated lactam without the explicit formation of a discrete π- or σ-complex intermediate. wikipedia.org

Various acidic catalysts can be employed for the Beckmann rearrangement, including sulfuric acid, polyphosphoric acid, hydrogen fluoride, and Lewis acids like Cu(OTf)₂. wikipedia.orgnih.gov The choice of catalyst and reaction conditions can influence the reaction rate and selectivity. wikipedia.org For industrial production, sulfuric acid is commonly used, which also facilitates the formation of an ammonium (B1175870) sulfate (B86663) byproduct upon neutralization. wikipedia.org

Intramolecular Rearrangements in Azepan-2-one Synthesis

While the Beckmann rearrangement is the primary industrial route, other synthetic strategies involving intramolecular rearrangements can also lead to azepane-2-one derivatives. One such approach involves intramolecular cyclization followed by rearrangement. For instance, studies have explored the synthesis of fused azepine derivatives through a sequential intramolecular Rh(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement. nih.gov Although this specific example focuses on dihydroazepines, the principle of intramolecular rearrangement leading to the seven-membered azepine ring system is relevant. Another example involves the Aubé reaction, which is a ring-expansion reaction of hydroxy azides with cyclic ketones, proceeding through an intramolecular cyclization and rearrangement cascade to form lactams. beilstein-journals.org

Mechanistic Studies of Ring-Opening Polymerization of Azepan-2-one

Azepan-2-one undergoes ring-opening polymerization (ROP) to form Nylon 6, a widely used polyamide. wikipedia.orgmdpi.com This polymerization can be initiated by anionic or cationic species. mdpi.comsemanticscholar.orgwikipedia.org

Anionic Ring-Opening Polymerization Mechanism

The anionic ring-opening polymerization (AROP) of azepan-2-one (ε-caprolactam) is a crucial industrial process for producing Nylon 6. mdpi.comresearchgate.netrsc.orgdoi.org The mechanism typically proceeds via an activated monomer mechanism. researchgate.net

The key steps in the anionic polymerization are:

Initiation: A strong base (initiator), such as a lactamate salt (e.g., sodium caprolactam) or an alkali metal hydride, deprotonates the lactam monomer to form the highly nucleophilic lactam anion. researchgate.netrsc.orggoogle.com Alternatively, initiators like alkali metals can react with the lactam to generate the lactam anion in situ. researchgate.netrsc.org

Activation: An activator, typically an N-acyllactam (or a compound that can form one in situ, like an acyl chloride, ester, or isocyanate), reacts with the lactam anion to form an N-acyllactam end group on the growing polymer chain. researchgate.netdoi.org This N-acyllactam group is the activated species for propagation. researchgate.netdoi.org

Propagation: The lactam anion attacks the electrophilic carbonyl carbon of the N-acyllactam end group of a growing polymer chain, causing the ring to open and adding a new monomer unit to the chain. researchgate.netdoi.orgrsc.org This step regenerates the lactam anion at the new chain end, allowing the polymerization to continue. researchgate.net The propagation is often described as a two-step process involving acylation of the lactam anion by the N-acyllactam end-group followed by rapid proton exchange with the monomer. researchgate.net

The high rate of anionic polymerization is attributed to the high reactivity of both the lactam anion (activated monomer) and the N-acyllactam group (growth center). researchgate.net Side reactions, such as chain transfer and degradation, can occur, especially at elevated temperatures, and can influence the molecular weight and properties of the resulting polymer. rsc.orgresearchgate.net

Role of Initiators and Catalysts in Polymerization Kinetics

The kinetics of the anionic ring-opening polymerization of azepan-2-one are significantly influenced by the nature and concentration of the initiators and catalysts (often referred to collectively as the catalytic system). rsc.orgresearchgate.netmdpi.com

Activators/Catalysts: Activators, such as N-acyllactams, accelerate the polymerization by providing the activated species that the lactam anion attacks during propagation. researchgate.netdoi.org The combination of activator and catalyst primarily determines the reaction rate. rsc.org Different activators and catalysts can lead to varying polymerization rates and can influence the molecular weight distribution of the polymer. doi.orgresearchgate.net For example, ethyl magnesium bromide in the presence of esters has been studied as an initiating system, and the nature of the ester influences the kinetics. doi.org The use of mono- or difunctional initiators also impacts the polymerization kinetics and the resulting polymer structure (e.g., branched chains with difunctional initiators). researchgate.net Water content, even in trace amounts, can inhibit the reaction kinetics. google.commdpi.com Kinetic models have been developed to account for the influence of water and the concentrations of activator and catalyst on the polymerization rate. researchgate.netmdpi.com

Data on the influence of different catalyst-activator combinations and temperatures on polymerization kinetics can be studied through techniques like rheokinetics and monitoring monomer conversion over time. rsc.orgdoi.org

| Catalyst/Activator Combination | Initial Polymerization Temperature (°C) | Observations | Source |

|---|---|---|---|

| Metallic sodium or RedAl | 77 (initiation), then 130 (propagation) | Anionic polymerization occurs via activated monomer mechanism | researchgate.net |

| DL/ACL or DCCI | 140–170 | Reaction rate determined by combination and temperature; viscosity rises rapidly | rsc.org |

| EtMgBr / Cycloaliphatic esters | 150–190 | Apparent rate constants and activation energies determined; complex mechanism | doi.org |

| EtMgBr / n-butyl acetate | 150 | Activation effect studied | doi.org |

| EtMgBr / dimethyl terephthalate | 150 | Activation effect studied | doi.org |

| Sodium this compound / N-acetylthis compound | Not specified | Initiated anionic polymerization | researchgate.netresearchgate.net |

| NaH / N-acetylthis compound | 140 | Anionic ring-opening polymerization | researchgate.netresearchgate.net |

Exploration of Azepan-2-one Reactivity in Organic Transformations

Beyond its formation and polymerization, azepan-2-one can participate in various organic transformations, often leveraging the reactivity of the amide functional group or serving as a building block for other compounds.

One notable example is the synthesis of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a widely used organic base, which can be synthesized starting from azepan-2-one. tandfonline.commsuniv.ac.in The synthesis involves N-cyanoethylation of azepan-2-one, reduction of the nitrile, and subsequent intramolecular condensation. tandfonline.commsuniv.ac.in This demonstrates the reactivity of the nitrogen atom and the cyclic structure of azepan-2-one in forming new cyclic systems.

Azepan-2-one derivatives with functional groups can also be synthesized and subsequently polymerized to create polyamides with tailored properties. For instance, a functional derivative, 5-azepane-2-one ethylene (B1197577) ketal, has been synthesized via Beckmann rearrangement and then polymerized anionically to yield polyamides with protected ketone groups that can be further modified. researchgate.netresearchgate.netacs.org Similarly, polyamides with pendent allyl groups have been prepared by copolymerization of azepan-2-one with a substituted lactam, 3-(3-propenyl)-2-azepanone. researchgate.netresearchgate.net These examples highlight the utility of azepan-2-one and its derivatives as monomers for creating functional polymers through controlled polymerization and subsequent organic reactions on the polymer chain.

While not a direct transformation of azepan-2-one, its structural motif is present in various biologically relevant compounds and can be synthesized through methods that involve rearrangements to form the azepane ring. nih.gov This underscores the importance of understanding the chemical behavior of the azepane-2-one structure in broader organic synthesis.

Hydrolysis and Ring-Cleavage Reaction Mechanisms

Hydrolysis of azepan-2-one leads to the formation of ε-aminocaproic acid (6-aminohexanoic acid). This ring-opening reaction can occur under acidic or basic conditions. In acidic conditions, the carbonyl oxygen is protonated, making the carbon more susceptible to nucleophilic attack by water. Subsequent steps involve the cleavage of the amide bond and proton transfer to yield the amino acid. Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. The negatively charged tetrahedral intermediate then undergoes amide bond cleavage and protonation to form ε-aminocaproic acid. This hydrolysis is a primary degradation pathway in aqueous environments, particularly in natural waters where microbial activity can enhance the process. nih.gov For instance, in sterilized stream and lake water samples, 35-50% of this compound underwent primary degradation to aminocaproic acid via hydrolysis. nih.gov

Ring-cleavage reactions are also central to the polymerization of azepan-2-one. Anionic ring-opening polymerization (AROP) of azepan-2-one, typically initiated by a base like sodium hydride and activated by compounds such as N-acetyl-ε-caprolactam, involves the nucleophilic attack of a lactam anion on the carbonyl carbon of another azepan-2-one molecule. acs.orgresearchgate.netacs.org This attack leads to the cleavage of the amide bond and propagation of the polymer chain. The mechanism involves the opening of the cyclic amide ring, incorporating the monomer into the growing polymer chain. wikipedia.org Zwitterionic ring-opening polymerization (ZROP) is another mechanism by which azepan-2-one can be polymerized, often initiated by N-heterocyclic carbenes (NHCs). researchgate.net

Catalytic Reduction Pathways of Azepan-2-one Derivatives

Catalytic reduction of azepan-2-one derivatives can yield various products, primarily cyclic amines. For example, the reduction of (3R)-3-aminoazepan-2-one to (3R)-azepan-3-amine is a key step in the synthesis of pharmaceuticals like besifloxacin (B178879) hydrochloride. derpharmachemica.com This transformation can be achieved using various reducing agents in the presence of appropriate solvents. derpharmachemica.com

Research has explored different catalytic systems for the reduction of lactams. Studies on the catalytic hydrogenation of tertiary amides, including azepan-2-one amides, to their corresponding amines have utilized bimetallic catalysts such as Pt/Re-based systems. researchgate.net Modified industrial hydrogenation catalysts like Pd/Al₂O₃, Pt/Al₂O₃, and Rh/Al₂O₃ with added vanadium or molybdenum species have also been investigated. researchgate.net The reduction typically proceeds through the reduction of the amide carbonyl group to a hemiaminal intermediate, followed by C-O bond cleavage, although other pathways may also be involved. researchgate.net

Specific reducing agents and conditions have been evaluated for the reduction of azepan-2-one derivatives. For instance, the preparation of (3R)-azepan-3-amine from (3R)-3-aminoazepan-2-one has been studied using agents like NaBH₄/AlCl₃, NaBH₄/CaCl₂, NaBH₄/DMS, LiAlH₄, or NaBH₄/BF₃ in solvents such as tetrahydrofuran (B95107) (THF), isopropyl ether (IPE), toluene, or acetonitrile (B52724) (ACN). derpharmachemica.com Data from such studies can highlight the effectiveness of different reducing systems, as shown in the table below:

| Reducing Agent System | Solvent | Reaction Time | Yield of (3R)-Azepan-3-amine |

| NaBH₄/BF₃ | THF | 24 hr | 88.8% |

| NaBH₄/BF₃ | ACN | 24 hr | Moderate |

| LiAlH₄ | THF | Not specified | Lower than NaBH₄/BF₃ |

Nucleophilic and Electrophilic Reactivity Studies

Azepan-2-one exhibits both nucleophilic and electrophilic characteristics due to the presence of the nitrogen atom with a lone pair of electrons and the polarized carbonyl carbon.

Nucleophilic reactions involving azepan-2-one often occur at the nitrogen atom or through the deprotonation of the alpha carbon to form an enolate. The nitrogen can participate in reactions such as N-alkylation or acylation. For instance, N-cyanoethylation of azepan-2-one using acrylonitrile (B1666552) in the presence of a base like potassium hydroxide is an initial step in the synthesis of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). tandfonline.com While DBU is often considered a non-nucleophilic base, it can exhibit nucleophilic properties and react with azepan-2-one derivatives. researchgate.netresearchgate.netresearchgate.net

Electrophilic reactions primarily involve the carbonyl carbon, which is susceptible to nucleophilic attack, as seen in hydrolysis and ring-opening polymerization. Derivatives of azepan-2-one with electron-withdrawing substituents can enhance the electrophilic character of the carbonyl group, facilitating nucleophilic addition reactions. scbt.com For example, 3-chloro-1-(4-chlorobenzoyl)azepan-2-one (B2596498) features chlorine substituents that increase its electrophilicity. scbt.com The propenyl group in hexahydro-1-(2-propenyl)-2H-azepin-2-one can undergo electrophilic addition reactions. Electrophilic aromatic substitution can also occur on aromatic moieties attached to the azepan-2-one core or its derivatives. evitachem.comlibretexts.org

Polymerization Science and Poly Azepan 2 One Research

Homo- and Copolymerization of Azepan-2-one (ε-Caprolactam)